Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is an organic compound featuring a piperazine ring substituted with a 6-chloropyridazin-3-yl group and an ethyl carboxylate group. While its specific source within the provided papers isn't explicitly stated, its structural features and reactions suggest it serves as a key intermediate in synthesizing various biologically active compounds, particularly those targeting the neuronal nicotinic acetylcholine receptors (nAChRs) [].
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of the chloropyridazine moiety contributes to its pharmacological properties.
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can be sourced from various chemical suppliers, including Amerigo Scientific and BenchChem. It is classified under the category of piperazine derivatives and heterocyclic compounds, which are often utilized in drug development due to their ability to interact with biological targets effectively.
The synthesis of Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like toluene at elevated temperatures (around 110 °C) for several hours.
A detailed synthesis procedure includes:
This method has been reported to yield Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate with significant efficiency, often exceeding yields of 60% .
The molecular structure of Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate features a piperazine ring substituted with an ethyl ester group and a chloropyridazine moiety. The molecular formula is CHClNO, with a molecular weight of approximately 256.71 g/mol.
The structural representation can be described as follows:
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications in drug development .
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders or cancer. Its unique structure allows researchers to explore its efficacy as a lead compound for further optimization.
In addition, studies involving this compound contribute to understanding structure–activity relationships within piperazine derivatives, aiding in the design of more effective drugs with improved pharmacological profiles .
The strategic chlorination at the C6 position of the pyridazine ring is pivotal for constructing Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate. This regioselectivity arises from the inherent electronic asymmetry of the pyridazine nucleus, where C6 exhibits heightened susceptibility to nucleophilic displacement due to adjacent ring nitrogens. Research confirms that nucleophiles (e.g., piperazine) exclusively target C6 in 3,6-dichloropyridazine under mild basic conditions (K₂CO₃, DMF, 60°C), achieving >95% selectivity for the mono-substituted intermediate. This specificity prevents undesired bis-adduct formation and streamlines purification [7] [9].
Substituent effects at C3/C6 significantly modulate bioactivity, as shown in anti-Cryptosporidium studies. Derivatives with C6 chlorine and C3 piperazine display optimal EC₅₀ values (0.17–1.2 μM), whereas C3-methyl or C3-phenyl analogs exhibit >50-fold potency loss. This underscores C6 as a critical vector for pharmacophore hybridization [4].
Table 1: Influence of Pyridazine C6 Substituents on Biological Activity
C6 Substituent | C3 Substituent | Cp EC₅₀ (μM) | Activity Trend |
---|---|---|---|
Cl | Piperazinyl | 0.17–1.2 | High activity |
H | Piperazinyl | >20 | Inactive |
CH₃ | Piperazinyl | 10.5 | 60-fold reduction |
Ph | Piperazinyl | 9.8 | 58-fold reduction |
Palladium-mediated coupling enables late-stage diversification of the piperazine-pyridazine core. Suzuki-Miyaura reactions using 6-chloro-3-iodopyridazine and arylboronic acids achieve C3-arylation (Pd(PPh₃)₄, dioxane/H₂O, 80°C), yielding biaryl intermediates prior to piperazine installation. This method tolerates electron-deficient (e.g., 4-CN-C₆H₄) and electron-rich (e.g., 4-CH₃O-C₆H₄) aryl groups, with conversions >85% [6] [9].
Buchwald-Hartwig amination directly couples 3-amino-6-chloropyridazine with N-Boc-piperazine under Pd₂(dba)₃/XPhos catalysis. Optimized conditions (toluene, 100°C, 12h) afford the protected piperazine-pyridazine adduct in 92% yield, which is subsequently deprotected and esterified. Notably, this route circumvents regioselectivity challenges associated with nucleophilic substitution on symmetric heterocycles [4] [6].
Table 2: Palladium-Catalyzed Coupling Routes to Piperazine-Pyridazine Hybrids
Reaction Type | Catalyst System | Key Intermediate | Yield (%) | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 3-Aryl-6-chloropyridazine | 85–93 | Aryl diversification at C3 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-Boc-piperazine adduct | 88–92 | Direct C3-piperazine coupling |
Conventional esterification of 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylic acid employs carbodiimide coupling (DCC/DMAP) in dichloromethane, often requiring 24h for 70–75% yields. Modern approaches leverage solvent-free conditions using carbonyl diimidazole (CDI) activation. Mixing the carboxylic acid with CDI (1.2 equiv) at 25°C for 1h generates an acyl imidazolide, which reacts with ethanol (neat, 60°C, 4h) to deliver the ethyl ester in 89% isolated yield. This eliminates solvent waste and simplifies purification [7] [10].
Microwave irradiation accelerates piperazine N-alkylation. Combining 6-chloro-3-hydrazinylpyridazine with bis(2-chloroethyl)amine hydrochloride under microwave conditions (150°C, 20 min, DIPEA) achieves 94% cyclization to the piperazine scaffold. Subsequent esterification via microwave-assisted CDI/ethanol (300W, 100°C, 15 min) completes the synthesis in 78% yield, reducing total reaction time from 48h to <1h [7] [10].
Table 3: Solvent-Free vs. Microwave-Assisted Esterification Optimization
Parameter | Conventional Route | Solvent-Free Route | Microwave Route |
---|---|---|---|
Reaction time | 24 h | 4 h | 15 min |
Temperature | 25°C (rt) | 60°C | 100°C |
Yield (%) | 70–75 | 89 | 78 |
Solvent consumption | High (DCM) | None | Ethanol (minimal) |
Hypervalent iodine reagents enable efficient pyridazine ring construction from hydrazone precursors, bypassing traditional condensation methods. Diacetoxyiodobenzene (PIB) oxidizes α,β-unsaturated hydrazones at 0°C in acetonitrile, inducing cyclodehydration to form 6-chloropyridazines in 82% yield. This method exhibits superior functional group tolerance versus nitric acid oxidation, preserving acid-labile tert-butyl esters and aryl ethers [7] [9].
For N-amino piperazine intermediates, iodobenzene diacetate (PIFA) facilitates oxidative C–N coupling between pyridazine-C3 and piperazine-N1. Optimized conditions (CH₃CN/H₂O, 25°C, 2h) achieve 85% conversion with <5% over-oxidation byproducts. Dess-Martin periodinane (DMP) serves as an alternative oxidant for electron-deficient substrates, offering 78–81% yields under anhydrous conditions [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7